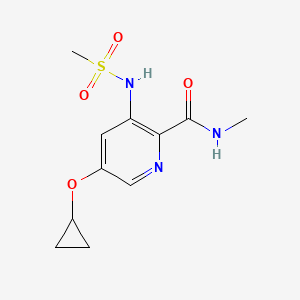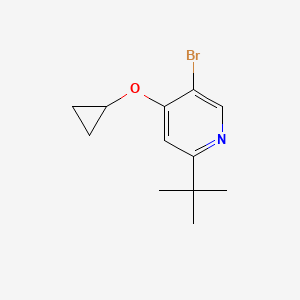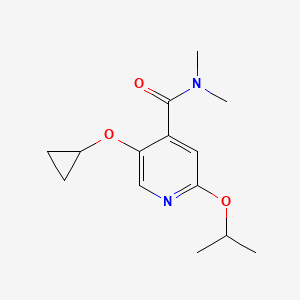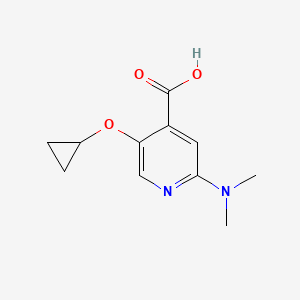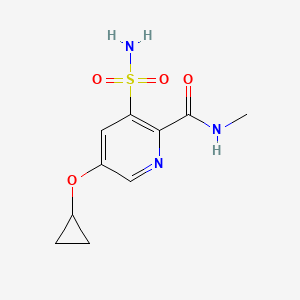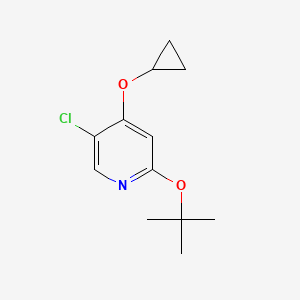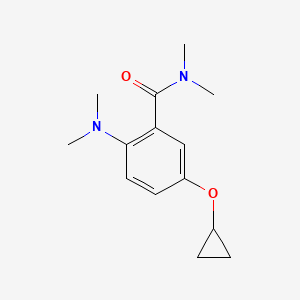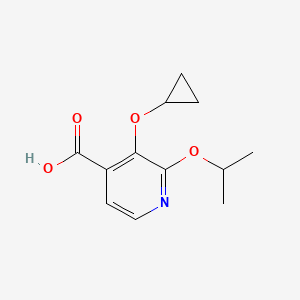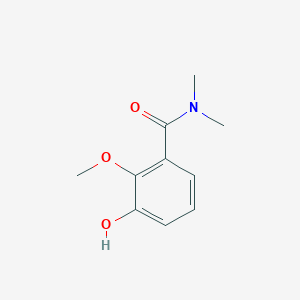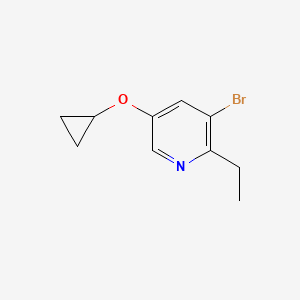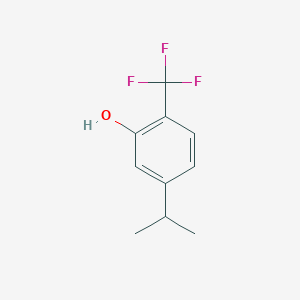
5-(Propan-2-YL)-2-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propan-2-YL)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a propan-2-yl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-YL)-2-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the propan-2-yl group onto the phenol ring. One common method involves the Friedel-Crafts alkylation reaction, where phenol is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethyl iodide under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation and subsequent introduction of the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Propan-2-YL)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl and propan-2-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
5-(Propan-2-YL)-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Propan-2-YL)-2-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Propan-2-YL)-2-(trifluoromethyl)phenol
- 3-(Propan-2-YL)-2-(trifluoromethyl)phenol
- 5-(Propan-2-YL)-3-(trifluoromethyl)phenol
Uniqueness
5-(Propan-2-YL)-2-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl and propan-2-yl groups on the phenol ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60656-79-3 |
|---|---|
Formule moléculaire |
C10H11F3O |
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
5-propan-2-yl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-6(2)7-3-4-8(9(14)5-7)10(11,12)13/h3-6,14H,1-2H3 |
Clé InChI |
UAOHGGLGLMSYCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


